3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of 3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant anticancer activities. A study by Ravinaik et al. (2021) designed and synthesized substituted benzamides, evaluating them against four cancer cell lines. These compounds demonstrated moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide. This underscores the potential of these compounds as leads for developing new anticancer therapies.
Antioxidant Activities
Another aspect of research on this compound focuses on its potential as an antioxidant. Kareem et al. (2016) synthesized heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, which were found to exhibit high antioxidant activities in assays. This indicates that the structural features of these compounds, including the 3,4,5-trimethoxy moiety, play a significant role in their free radical scavenging abilities.
Antibacterial and Antimycobacterial Effects
The antibacterial and antimycobacterial effects of derivatives have also been a subject of interest. In a study by Nayak et al. (2016), new N-substituted benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis. The study identified promising lead molecules with significant antitubercular activities, highlighting the potential of these compounds in treating bacterial infections, including tuberculosis.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to affect various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Based on its structure, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Compounds with similar structures have been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O8/c1-7-32-18-12-15(13-19(33-8-2)21(18)34-9-3)23-26-27-24(35-23)25-22(28)14-10-16(29-4)20(31-6)17(11-14)30-5/h10-13H,7-9H2,1-6H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFKENGLOAOYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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